
2-Borono-4-chlorobenzoic acid
Overview
Description
2-Borono-4-chlorobenzoic acid is an organic compound with the molecular formula C(_7)H(_6)BClO(_4) It is characterized by the presence of both a boronic acid group and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Borono-4-chlorobenzoic acid can be synthesized through several methods. One common approach involves the borylation of 4-chlorobenzoic acid. This process typically uses a palladium-catalyzed reaction with bis(pinacolato)diboron under inert conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, often in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Borono-4-chlorobenzoic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst, forming biaryl compounds.
Electrophilic Substitution: The chlorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh(_3))(_4)), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Electrophilic Substitution: Various electrophiles (e.g., nitrating agents, sulfonating agents) under acidic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds with diverse functional groups.
Electrophilic Substitution: Substituted benzoic acids with additional functional groups on the benzene ring.
Scientific Research Applications
2-Borono-4-chlorobenzoic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl structures through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Biological Research: The compound is investigated for its role in biological systems, including its potential as a probe for studying enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-borono-4-chlorobenzoic acid in various applications involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group reacts with palladium intermediates to form biaryl compounds. In biological systems, the boronic acid group can interact with hydroxyl groups on enzymes or proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
4-Borono-2-chlorobenzoic acid: Similar structure but with the boronic acid and chlorine groups in different positions.
2-Borono-4-bromobenzoic acid: Similar structure with a bromine atom instead of chlorine.
2-Borono-4-fluorobenzoic acid: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: 2-Borono-4-chlorobenzoic acid is unique due to the specific positioning of the boronic acid and chlorine groups, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in certain synthetic applications where regioselectivity is crucial.
Properties
IUPAC Name |
2-borono-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIPTCHUAWBCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657456 | |
| Record name | 2-Borono-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-67-2 | |
| Record name | 2-Borono-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


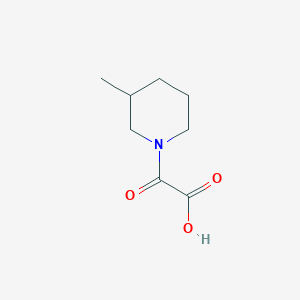
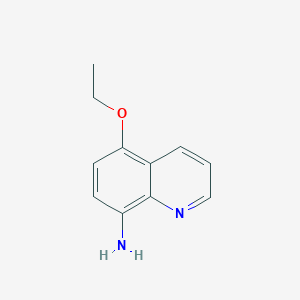
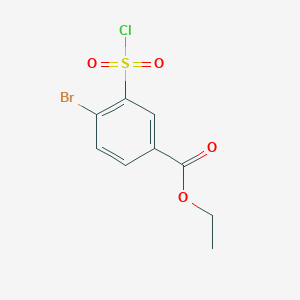
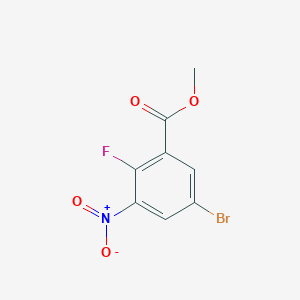

![Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1418585.png)
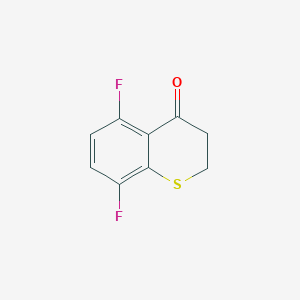
![2,8-Dioxaspiro[4.5]decane-1,3-dione](/img/structure/B1418587.png)
![N-[(2,4-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1418588.png)
![[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1418592.png)
![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1418596.png)
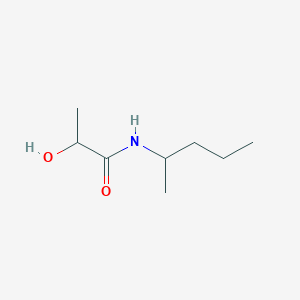

![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)
